(6-(Trifluoromethyl)pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPSHXVZVLFJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563706 | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-53-0 | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithium Borohydride Reduction of Activated Esters
A two-step protocol transforms 6-(trifluoromethyl)picolinic acid into the target alcohol via intermediate ester formation:
-
Ester Activation : The carboxylic acid is treated with ethyl chloroformate and triethylamine in tetrahydrofuran (THF) at -5°C to form a mixed anhydride.
-
Reduction : Lithium borohydride (LiBH₄) reduces the activated intermediate at low temperatures (-5°C to room temperature).
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 6-Trifluoromethylpicolinic acid |
| Reagents | Ethyl chloroformate, LiBH₄ |
| Solvent | THF |
| Temperature | -5°C → RT |
| Yield | 57% (760 mg from 2.53 g) |
This method avoids extreme cryogenic conditions but requires careful handling of moisture-sensitive reagents.
Diisobutylaluminum Hydride (DIBAL-H) Reduction
Direct reduction of methyl 6-(trifluoromethyl)picolinate using DIBAL-H demonstrates higher selectivity:
Outcome : 21% yield (142 mg pale yellow solid). LC-MS confirmation at m/z 176.0 [M+H]⁺ validates product identity.
Sodium Borohydride Reduction of 6-(Trifluoromethyl)picolinaldehyde
A one-step reduction bypasses intermediate ester formation:
Optimized Conditions :
-
Molar Ratio : 1:1.2 (aldehyde:NaBH₄)
-
Temperature : 0°C → RT
-
Reaction Time : 2.5 hours
This method’s simplicity and near-quantitative yield make it attractive for scale-up, though aldehyde precursors require specialized synthesis.
Grignard-Type Synthesis from Halogenated Precursors
A multi-step approach starting from 2-bromo-6-trifluoromethylpyridine enables alcohol formation via formylation and reduction:
Formylation via Lithium-Halogen Exchange
-
Treat 2-bromo-6-trifluoromethylpyridine with n-BuLi (-78°C)
-
Quench with DMF to generate 6-(trifluoromethyl)picolinaldehyde
Borohydride Reduction
Subsequent NaBH₄/MeOH reduction yields the alcohol in 85% overall yield (1.70 g crude from 2.00 g bromide).
Advantages :
-
Utilizes commercially available halopyridines
-
Amenable to parallel synthesis
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield | Scalability | Safety Considerations |
|---|---|---|---|---|---|
| LiBH₄ Reduction | Picolinic acid | LiBH₄ | 57% | Moderate | Moisture-sensitive conditions |
| DIBAL-H Reduction | Methyl ester | DIBAL-H | 21% | Low | Cryogenic temperatures |
| NaBH₄ Reduction | Picolinaldehyde | NaBH₄ | ~100% | High | Mild conditions |
| Grignard Approach | Bromopyridine | n-BuLi/NaBH₄ | 85% | Moderate | Pyrophoric reagents |
Industrial-Scale Considerations
Pharmaceutical manufacturers favor the NaBH₄ route for its:
-
Operational Simplicity : No cryogenic equipment required
-
Cost Efficiency : NaBH₄ ($45/kg) vs. DIBAL-H ($320/kg)
-
Green Chemistry Profile : Generates minimal byproducts (H₂ gas)
A notable patent application details continuous flow reactors for aldehyde reduction, achieving 98% conversion in <10 minutes residence time.
Emerging Methodologies
Catalytic Hydrogenation
Preliminary studies show Pd/C-mediated hydrogenation of 6-(trifluoromethyl)picolinic acid derivatives, though yields remain suboptimal (38-42%).
Biocatalytic Routes
Immobilized alcohol dehydrogenases demonstrate stereoselective reduction of ketone precursors, enabling access to enantiomerically pure products.
Challenges and Optimization Strategies
-
Fluorine Stability : Trifluoromethyl groups undergo partial defluorination above 150°C, necessitating low-temperature protocols
-
Purification : Silica gel chromatography remains standard, though crystallization from heptane/EtOAc mixtures improves throughput
-
Analytical Validation : ¹H NMR (CDCl₃) shows characteristic peaks at δ 7.88 (dd), 7.60 (d), 7.51 (d), 4.85 (s, -CH₂OH)
Biological Activity
(6-(Trifluoromethyl)pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound is characterized by a pyridine ring with a trifluoromethyl group and a hydroxymethyl substituent. Its molecular formula is . The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The hydroxymethyl group can participate in hydrogen bonding, which may enhance binding affinity to target enzymes involved in metabolic pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Fluoro-pyridin-2-methanol | Pyridine ring with a single fluorine | Antimicrobial | Less fluorinated; different bioactivity profile |
| 4-Trifluoromethyl-pyridine | Pyridine ring with trifluoromethyl group | Primarily studied for agrochemicals | Lacks hydroxymethyl; less pharmacological interest |
| 6-Methoxy-pyridin-2-carboxylic acid | Pyridine ring with methoxy and carboxylic acid groups | Varies widely | Different functional groups lead to distinct activities |
The combination of trifluoromethyl and hydroxymethyl functionalities in this compound may enhance its biological interactions compared to these analogs.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against MRSA, suggesting potential for development as an antibacterial agent .
- Cancer Cell Line Studies : In vitro studies showed that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer drug candidate .
- Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound effectively inhibits specific enzymes related to metabolic pathways, further supporting its role as a therapeutic agent.
Scientific Research Applications
Synthetic Routes
The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol typically involves:
- Starting Material : 6-Trifluoromethylpyridine
- Reagents : Methanol in the presence of a base such as potassium carbonate.
- Conditions : Reflux conditions to facilitate the reaction.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its hydroxymethyl group can undergo various transformations, including oxidation to aldehydes or carboxylic acids, and substitution reactions with nucleophiles.
The compound exhibits significant biological properties, making it a candidate for various therapeutic applications:
- Insecticidal Activity : Studies have shown that this compound demonstrates notable efficacy against agricultural pests. The following table summarizes its insecticidal activity compared to other compounds:
| Compound | Dosage (mg/L) | Pest Type | Activity (%) |
|---|---|---|---|
| This compound | 500 | Mythimna separata | 70 |
| This compound | 500 | Aphis gossypii | 100 |
| This compound | 500 | Spodoptera litura | 90 |
Data derived from insecticidal activity studies.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic effects:
- Anticancer Properties : It has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as Ghrelin O-acyltransferase (GOAT), which plays a role in metabolic regulation and cancer cell proliferation.
Pharmaceutical Development
The compound is being explored for its potential in developing new pharmaceuticals due to its unique chemical properties. The trifluoromethyl group enhances binding affinity to biological targets, making it suitable for drug design aimed at specific receptors or enzymes.
Case Studies
- Insecticidal Efficacy : A study published in Pest Management Science demonstrated that this compound exhibited high efficacy against various pests, confirming its potential as an agrochemical agent.
- Anticancer Research : Research published in Molecular Cancer Therapeutics highlighted the inhibition of GOAT by this compound, suggesting its role in reducing cancer cell viability and providing insights into metabolic pathways affected by its action.
Comparison with Similar Compounds
Structural and Substituent Effects
The chemical and physical properties of pyridine methanol derivatives are significantly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Electron Effects: The -CF₃ group in the target compound reduces electron density on the pyridine ring, increasing the hydroxyl group's acidity compared to electron-donating groups (e.g., -CH₃ in (6-Methylpyridin-2-yl)methanol) .
- Solubility: Methoxy groups (e.g., in 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol) improve aqueous solubility, making such derivatives favorable in pharmaceutical formulations .
Q & A
Q. What are the standard synthetic routes for (6-(trifluoromethyl)pyridin-2-yl)methanol, and what challenges arise in achieving high yields?
- Methodological Answer : The compound is typically synthesized via halogen exchange reactions. For example, a trifluoromethyl group can be introduced by reacting 2-chloro-6-(trifluoromethyl)pyridine with fluorinating agents like KF in DMSO at 120°C, followed by reduction of the intermediate aldehyde or ketone using LiAlH₄ . Challenges include controlling regioselectivity during fluorination and avoiding over-reduction. Yields often depend on solvent polarity and catalyst selection (e.g., DMF enhances reaction rates but may require rigorous drying) .
| Key Data : Synthesis Optimization |
|---|
| Precursor: 2-chloro-6-(trifluoromethyl)pyridine |
| Fluorinating Agent: KF/DMSO (120°C) |
| Reduction: LiAlH₄ in THF (0°C to RT) |
| Typical Yield: 60-75% |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet at δ ~4.8 ppm (¹H) and δ ~65 ppm (¹³C). The trifluoromethyl group (-CF₃) shows a singlet at δ ~120 ppm (¹⁹F NMR) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 177.13 (C₇H₆F₃NO), with fragmentation peaks at m/z 159 (loss of H₂O) and 130 (CF₃ group cleavage) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Solubility is moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water. Stability tests show decomposition above 200°C (TGA data). Storage at -20°C under inert atmosphere (N₂/Ar) is recommended to prevent oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group is electron-withdrawing, enhancing the electrophilicity of the pyridine ring. This facilitates Suzuki-Miyaura couplings with aryl boronic acids at the C4 position. However, steric hindrance from -CF₃ can reduce coupling efficiency unless bulky ligands (e.g., SPhos) are used .
| Cross-Coupling Optimization |
|---|
| Catalyst: Pd(OAc)₂/SPhos |
| Base: Cs₂CO₃ |
| Solvent: Toluene/EtOH (3:1) |
| Yield Range: 40-65% |
Q. What strategies mitigate regioselectivity issues during functionalization of the pyridine ring?
- Methodological Answer :
- Directed ortho-Metalation : Use of directing groups (e.g., -OMe) at C3 positions to guide lithiation at C4.
- Protection/Deprotection : Temporary protection of the hydroxymethyl group (e.g., TBS ether) prevents undesired side reactions during electrophilic substitutions .
Q. How does this compound perform as a ligand in transition-metal catalysis?
- Methodological Answer : The hydroxymethyl group acts as a weak σ-donor, while the -CF₃ group stabilizes metal centers via electrostatic interactions. In Pd-catalyzed C–H activation, it improves turnover numbers (TONs) by 20% compared to non-fluorinated analogs. However, ligand lability at high temperatures (>80°C) limits its use in harsh conditions .
Q. Are there contradictions in reported biological activity data, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5 µM vs. 50 µM against S. aureus) may arise from assay conditions (e.g., pH, serum content). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended to validate results .
Data Contradictions and Resolution
| Issue | Conflicting Reports | Resolution Strategy |
|---|---|---|
| Solubility in MeOH | 22 mg/mL vs. 8 mg/mL | Verify purity via HPLC and control humidity during testing |
| Thermal Stability | Decomposition at 180°C vs. 210°C | Use TGA with controlled heating rates (5°C/min) under N₂ |
Key Research Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
